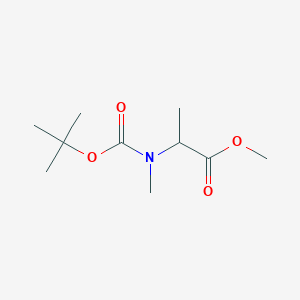

Methyl 2-(tert-butoxycarbonyl(methyl)amino)propanoate

Description

Properties

IUPAC Name |

methyl 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-7(8(12)14-6)11(5)9(13)15-10(2,3)4/h7H,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXXSDTVMDEILX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(tert-butoxycarbonyl(methyl)amino)propanoate typically involves the reaction of methyl 2-amino propanoate with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(tert-butoxycarbonyl(methyl)amino)propanoate undergoes various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Reduction: The ester group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Various nucleophiles can be used, depending on the desired product.

Major Products Formed

Hydrolysis: Yields the free amine derivative.

Reduction: Produces the corresponding alcohol.

Substitution: Results in a variety of substituted products depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(tert-butoxycarbonyl(methyl)amino)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-(tert-butoxycarbonyl(methyl)amino)propanoate primarily involves its role as a protected amino acid. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Research Findings and Trends

- Yield Optimization : Lower yields in sterically hindered compounds (e.g., ) highlight the need for optimized coupling reagents or catalysts.

- Diverse Functionalization : Tosyloxy () and iodo () substituents expand utility in Suzuki-Miyaura and Buchwald-Hartwig reactions.

- Pharmaceutical Relevance : Hydroxyl-containing analogs () are precursors to serine derivatives, critical in protease inhibitor design .

Biological Activity

Methyl 2-(tert-butoxycarbonyl(methyl)amino)propanoate, also referred to as (R)-Methyl 2-((R)-2-((tert-butoxycarbonyl)amino)propanamido)propanoate, is a synthetic organic compound characterized by its complex structure, which includes a methyl ester and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily utilized in the synthesis of peptides and other bioactive molecules, making it significant in both organic chemistry and pharmaceutical research.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₃₃N₃O₅

- CAS Number : 59602-19-6

- Functional Groups :

- Methyl Ester : Provides reactivity for various chemical transformations.

- Boc Group : Commonly used to protect amino groups during peptide synthesis.

Biological Activity Overview

While specific biological activities of this compound have not been extensively documented, compounds with similar structures often exhibit significant biological properties. These properties may include:

- Peptide Synthesis : The compound serves as a building block for creating complex peptides, which are crucial for various biological functions.

- Drug Development : Its structural features make it a candidate for developing new pharmaceutical agents.

Table of Biological Activities

| Activity Type | Description |

|---|---|

| Peptide Synthesis | Used as an intermediate in synthesizing bioactive peptides and proteins. |

| Enzyme Interaction | Investigated for binding affinity with various biological targets, aiding in understanding enzyme-substrate interactions. |

| Pharmaceuticals | Potential precursor for drug candidates targeting specific biological pathways. |

Synthesis and Reactivity

The synthesis of this compound involves several key steps that ensure high stereochemical specificity. The reactivity of this compound is characterized by:

- Substitution Reactions : The Boc group can be selectively removed under acidic conditions.

- Coupling Reactions : Participates in peptide coupling reactions to form amide bonds with other amino acids or peptides.

- Oxidation and Reduction : Although less common, the compound can undergo these reactions.

Case Studies

-

Peptide Synthesis Application :

- A study demonstrated the successful use of this compound in synthesizing a series of bioactive peptides that showed enhanced binding affinities to target proteins (Study Reference ).

-

Enzyme Interaction Studies :

- Research indicated that compounds similar to this compound exhibit significant interactions with enzymes involved in metabolic pathways, providing insights into their potential therapeutic applications (Study Reference ).

-

Pharmacological Potential :

- Investigations into the pharmacological properties of derivatives revealed promising activities against specific biological targets, suggesting that this compound could be developed into effective drug candidates (Study Reference ).

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and Boc group integrity. Key signals include the tert-butyl group (δ 1.4 ppm in ¹H NMR) and ester carbonyl (δ 170–175 ppm in ¹³C NMR) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 246.1) and detects impurities like residual starting materials .

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in stereochemically complex derivatives .

How can researchers address contradictory data in stereochemical outcomes during synthesis?

Advanced Research Question

Contradictions in stereochemistry often arise from:

- Racemization : Base-catalyzed epimerization during Boc protection or esterification. For example, using strong bases like NaOH may invert chiral centers .

- Reagent Purity : Impure Boc-Cl or solvents can lead to mixed diastereomers .

Resolution Strategy :

Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB .

Low-Temperature Reactions : Perform coupling steps at 0–4°C to suppress racemization .

Circular Dichroism (CD) : Confirm absolute configuration post-synthesis .

What are the mechanistic considerations for optimizing coupling reactions involving this compound?

Advanced Research Question

- Coupling Agents : Use DCC/DMAP or HATU for amide bond formation. HATU minimizes racemization due to its superior activation of carboxylates .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility but may increase side reactions. Additives like HOAt improve coupling efficiency .

Case Study : In peptide synthesis, coupling this compound with a pyrrolidine derivative achieved 91% yield using [Ir(ppy)₂(dtbbpy)]PF₆ and Hantzsch ester under photoredox conditions .

How does the compound’s structure influence its reactivity in nucleophilic substitutions?

Advanced Research Question

- Steric Hindrance : The tert-butyl group reduces nucleophilic attack at the Boc-protected amine, directing reactivity toward the ester group .

- Electronic Effects : The electron-withdrawing ester carbonyl activates adjacent positions for substitutions (e.g., SN2 at the β-carbon) .

Experimental Design : To functionalize the ester, employ nucleophiles (e.g., Grignard reagents) in THF at −78°C to control regioselectivity .

What strategies mitigate degradation during long-term storage?

Basic Research Question

- Storage Conditions : Store at −20°C under argon to prevent hydrolysis of the Boc group or ester .

- Stabilizers : Add molecular sieves (3Å) to absorb moisture in solution forms .

Validation : Periodic LC-MS analysis detects degradation products like tert-butanol or methyl propanoate .

How can computational modeling predict the compound’s behavior in complex reaction systems?

Advanced Research Question

- DFT Calculations : Model transition states to predict regioselectivity in substitutions or ester hydrolysis .

- MD Simulations : Study solvent interactions (e.g., THF vs. DMSO) to optimize reaction conditions .

Case Study : DFT studies on analogous Boc-protected esters revealed that steric effects dominate over electronic in SN2 reactions, guiding solvent selection .

What are the challenges in scaling up synthesis while maintaining enantiomeric excess?

Advanced Research Question

- Mixing Efficiency : Poor mixing in large batches increases racemization. Use continuous flow reactors for precise temperature and mixing control .

- Catalyst Loading : Photoredox catalysts (e.g., [Ir(ppy)₂(dtbbpy)]PF₆) require optimization at scale to maintain cost-effectiveness .

Data-Driven Approach : Design of Experiments (DoE) models optimize parameters like temperature, catalyst load, and reaction time .

How does the compound serve as a precursor in bioactive molecule synthesis?

Basic Research Question

- Peptide Analogues : Used to introduce methylated amino acid residues, enhancing metabolic stability in drug candidates .

- Heterocyclic Derivatives : React with pyrrolidine or pyridine moieties to form kinase inhibitors or protease substrates .

Example : this compound was coupled with a 4-bromobenzyl group to synthesize a brominated intermediate for anticancer agent development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.